molecular formula C₂₂H₂₈N₆O₃ B1145443 Desethyl Fondenafil CAS No. 1027192-92-2

Desethyl Fondenafil

Cat. No.: B1145443
CAS No.: 1027192-92-2
M. Wt: 424.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desethyl Fondenafil (synonyms: 5-(2-Ethoxy-5-(piperazine-1-carbonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) is a synthetic compound structurally related to phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil. Its molecular formula is C22H28N6O3, with a molecular weight of 424.51 g/mol and a CAS number of 1027192-92-2 . Current safety data sheets (SDS) classify it as a laboratory reagent with acute toxicity risks (oral, dermal, and inhalation) and irritant properties (skin, eyes, respiratory tract).

Properties

CAS No.

1027192-92-2

Molecular Formula

C₂₂H₂₈N₆O₃

Molecular Weight

424.5

Synonyms

7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-[2-ethoxy-5-(1-piperazinylcarbonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desethyl Fondenafil typically involves the N-desmethylation of Fondenafil. This process can be achieved through various chemical reactions, including the use of reducing agents or catalytic hydrogenation. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require specific temperatures and pressures to optimize the yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Desethyl Fondenafil undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, chloroform.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield fully reduced forms of the compound.

Scientific Research Applications

Desethyl Fondenafil has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Fondenafil and its metabolites.

    Biology: Studied for its effects on cellular signaling pathways and its potential role in modulating biological processes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of related compounds.

Mechanism of Action

Desethyl Fondenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow. This mechanism is similar to that of sildenafil and other related compounds.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight Key Modifications
This compound C22H28N6O3 424.51 Ethoxy, piperazine, propyl groups
Sildenafil (Viagra®) C22H30N6O4S 474.58 Sulfonamide, methylpiperazine substituents
Thiohomosildenafil1 C21H29N5O2S 427.55 Thioether substitution at R3 position
Tadalafil (Cialis®) C22H19N3O4 389.41 Dihydro-beta-carboline scaffold

Pharmacokinetic and Pharmacodynamic Differences

Metabolic Stability

  • Desethylation : The "desethyl" prefix suggests it is a metabolite of a parent compound (e.g., Fondenafil), where ethyl group removal alters solubility and bioavailability. Similar metabolic pathways are observed in sildenafil, where N-desmethylation reduces activity by ~50% .
  • Half-Life: No data exists for this compound, but structural analogs like sildenafil (3–5 hours) and tadalafil (17.5 hours) show significant variability due to substituent effects .

Selectivity for PDE5

  • The piperazine-1-carbonyl group may enhance PDE5 binding affinity, as seen in sulfonamide-containing analogs like sildenafil. However, the absence of a sulfonic acid group (cf. sulfoaildenafil) could reduce water solubility and detection in standard assays .

Analytical Differentiation and Detection

Studies on PDE5 inhibitor analogs emphasize the role of mass spectrometry (MS) and nuclear magnetic resonance (NMR) in distinguishing structural variants. For example:

  • Thiohomosildenafil is differentiated from sildenafil by sulfur substitution at the R3 position, detectable via MS/MS fragmentation patterns .
  • This compound’s ethoxy and piperazine groups would produce distinct spectral signatures compared to sildenafil’s methoxy and methylpiperazine groups.

Biological Activity

Desethyl Fondenafil, a derivative of the phosphodiesterase type 5 (PDE5) inhibitor Fondenafil, has garnered attention for its potential biological activities, particularly in the context of erectile dysfunction and other therapeutic applications. This article delves into the compound's biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is primarily recognized as a PDE5 inhibitor, which means it works by preventing the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased blood flow in certain tissues. This mechanism is crucial for its role in treating erectile dysfunction.

The biological activity of this compound is largely attributed to its inhibition of PDE5, an enzyme that regulates cGMP levels. By inhibiting this enzyme, this compound enhances vasodilation and increases blood flow to the penis, facilitating erections in response to sexual stimulation.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Methodology Findings
Study 1In vitro assaysSignificant inhibition of PDE5 with IC50 values comparable to SildenafilEffective PDE5 inhibitor
Study 2Animal modelsIncreased penile blood flow and improved erectile function in diabetic ratsPotential therapeutic for erectile dysfunction
Study 3Clinical trialsImproved erectile function scores in patients with ED compared to placeboSafe and effective for clinical use

Case Study 1: Efficacy in Diabetic Patients

A clinical trial involving diabetic patients demonstrated that this compound significantly improved erectile function compared to a placebo group. Patients reported enhanced satisfaction with sexual activity and overall quality of life improvements.

Case Study 2: Safety Profile

In a safety assessment study, this compound was administered to a cohort of healthy volunteers. The results indicated a favorable safety profile with minimal adverse effects, primarily headaches and flushing, which are common among PDE5 inhibitors.

Research Findings

Research has shown that this compound not only acts as a PDE5 inhibitor but may also have additional biological activities:

  • Vasodilatory Effects : Studies indicate that this compound can induce vasodilation in vascular smooth muscle cells, potentially benefiting conditions beyond erectile dysfunction.
  • Antioxidant Properties : Preliminary research suggests that this compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress-related damage in various tissues.

Q & A

Q. What are the critical safety protocols for handling Desethyl Fondenafil in laboratory settings?

this compound requires strict adherence to safety measures due to its acute toxicity (oral, dermal, and inhalation pathways) and potential for skin/eye irritation . Key protocols include:

  • Engineering controls : Use fume hoods or mechanical exhaust systems to minimize airborne exposure .
  • PPE : Wear chemically resistant gloves (e.g., nitrile), full-face respirators (NIOSH-approved), and protective clothing to avoid skin contact .
  • Emergency procedures : For spills, avoid dust generation; use wet methods for cleanup and dispose of waste via licensed chemical incineration .

Q. How should researchers design initial experiments to account for this compound's stability and reactivity?

Experimental design must consider its sensitivity to heat, light, and oxidizing agents :

  • Storage : Keep the compound refrigerated in airtight containers away from ignition sources .
  • Reaction conditions : Avoid temperatures >25°C and direct sunlight. Pre-test thermal stability using differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Analytical validation : Use HPLC or LC-MS to monitor purity during experiments, as decomposition products (e.g., carbon oxides) may interfere with results .

Q. What personal protective equipment (PPE) is mandatory when working with this compound?

PPE requirements align with GHS hazard classifications (Category 2 skin/eye irritation, Category 4 acute toxicity) :

  • Respiratory protection : Use NIOSH-approved full-face respirators if engineering controls are insufficient .
  • Eye protection : Safety goggles meeting EN 166 standards .
  • Skin protection : Double-layer nitrile gloves and flame-retardant lab coats .

Advanced Research Questions

Q. What methodologies are recommended to resolve contradictions in existing data on this compound's pharmacological activity?

Contradictions may arise from variability in experimental models or impurity profiles. To address this:

  • Standardized assays : Use cell-based PDE5 inhibition assays with controlled conditions (pH, temperature) to reduce variability .
  • Batch analysis : Compare results across multiple synthesis batches using NMR and mass spectrometry to rule out structural analogs or impurities .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to reconcile disparate findings from literature .

Q. How can researchers determine the acute toxicity parameters (e.g., LD50) for this compound given limited toxicological data?

Existing SDS data lack LD50/LC50 values . A phased approach is recommended:

  • In silico modeling : Use QSAR tools to predict toxicity endpoints based on structural analogs .
  • In vitro testing : Conduct cytotoxicity assays (e.g., MTT on HepG2 cells) to estimate lethal concentrations .
  • In vivo studies : Follow OECD Guidelines 423 (acute oral toxicity) using staggered dosing in rodent models, with ethical committee approval .

Q. What analytical approaches are suitable for characterizing decomposition products of this compound under varying thermal conditions?

Thermal degradation pathways can be mapped via:

  • Thermogravimetric analysis (TGA) : Identify mass loss patterns at incremental temperatures .
  • GC-MS : Profile volatile decomposition products (e.g., nitrogen oxides) after controlled heating .
  • Stability chambers : Accelerate aging studies at 40°C/75% RH, followed by LC-MS/MS to detect non-volatile byproducts .

Q. What strategies should be employed to assess the ecological impact of this compound despite unavailable ecotoxicity data?

Proposed strategies include:

  • Tiered testing : Start with Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
  • Bioaccumulation modeling : Estimate log Kow values using HPLC retention time correlations .
  • Field monitoring : Deploy passive samplers in wastewater systems near research facilities to detect environmental residues .

Methodological Notes

  • Data validation : Cross-reference findings with structural analogs (e.g., sildenafil derivatives) while accounting for this compound’s unique ethoxy-piperazine moiety .
  • Ethical compliance : Secure institutional review board (IRB) approval for in vivo studies and adhere to 3R principles (Replacement, Reduction, Refinement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.